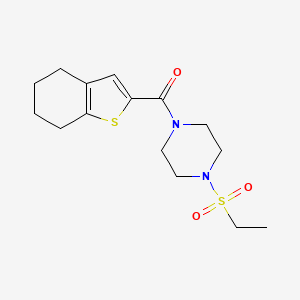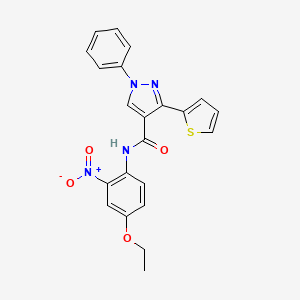![molecular formula C20H22N4O4 B7543116 4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543116.png)
4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide, also known as BMS-986001, is a synthetic compound that has been studied for its potential use as a therapeutic agent. This compound belongs to the class of drugs known as morpholines, which are cyclic organic compounds that contain a six-membered ring with an oxygen and a nitrogen atom.
Wirkmechanismus
4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide works by inhibiting the activity of certain enzymes, including HDAC6 and HDAC8, which are involved in regulating gene expression and cellular processes. By inhibiting these enzymes, 4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide can alter the expression of genes involved in disease processes, leading to therapeutic effects.
Biochemical and Physiological Effects
4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, inducing cell cycle arrest, and promoting cell death in cancer cells. In animal models, 4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide has been shown to reduce tumor growth and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide has several advantages for use in laboratory experiments, including its high purity and stability. However, its relatively high cost and limited availability may make it difficult for some researchers to obtain.
Zukünftige Richtungen
There are several potential future directions for research on 4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide. These include further studies on its efficacy and safety in animal models and clinical trials, as well as investigations into its potential use in combination with other drugs or therapies. Additionally, researchers may explore the use of 4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide in the treatment of other diseases, such as neurodegenerative disorders or autoimmune diseases.
Synthesemethoden
The synthesis of 4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide involves several steps, including the reaction of 4-aminophenylmorpholine with benzyl isocyanate to form an intermediate product, which is then reacted with diethyl oxalate to produce the final compound. The synthesis process has been optimized to produce high yields of pure 4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide.
Wissenschaftliche Forschungsanwendungen
4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease. In preclinical studies, 4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Eigenschaften
IUPAC Name |
4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c21-18(25)17-13-24(10-11-28-17)20(27)23-16-8-6-15(7-9-16)19(26)22-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H2,21,25)(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNXADSPZKJXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)

![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone](/img/structure/B7543084.png)
![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)
![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)
![3,11-Bis(4-fluorophenyl)-15-methyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadecan-7-one](/img/structure/B7543099.png)
![3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B7543110.png)


![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B7543129.png)